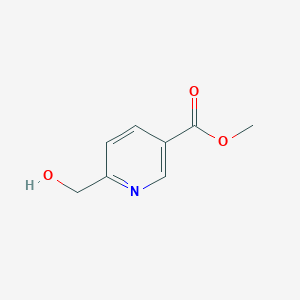

Methyl 6-(hydroxymethyl)nicotinate

Vue d'ensemble

Description

Methyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound methyl 6-(hydroxymethyl)nicotinate is not directly discussed in the provided papers, several related compounds and their properties and reactions are mentioned, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related nicotinate esters typically involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction and purification . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involved detailed structural determination using various analytical techniques, suggesting a complex reaction mechanism . The Fe(II)/Au(I) relay catalysis method was used to synthesize 6-halonicotinates, indicating that transition metal catalysis can be an effective strategy for the synthesis of nicotinate derivatives .

Molecular Structure Analysis

The molecular structure of nicotinate derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and confirmed by GC-MS, elemental analysis, and NMR . Theoretical studies, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Nicotinate esters participate in various chemical reactions. The pulse radiolysis studies on reactions of α-hydroxyalkyl radicals with 6-methyl nicotinic acid revealed the formation of radical adducts and subsequent decay to pyridinyl type radicals . This indicates that nicotinate derivatives can undergo radical reactions, which may be relevant in biological systems or synthetic applications.

Physical and Chemical Properties Analysis

The physical properties of nicotinate esters, such as melting points and yields, are typically reported in the synthesis studies. For example, methyl nicotinate was obtained as a white powder with a melting point of 40-42°C and a yield of 23.39% . The chemical properties, including reactivity and stability, can be inferred from experimental and theoretical studies. The retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model suggest that certain nicotinate derivatives may have biological activity and could be used in pharmacological applications .

Applications De Recherche Scientifique

Retinoprotective Effects

The compound 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, closely related to Methyl 6-(hydroxymethyl)nicotinate, has been studied for its retinoprotective effects. In a study by Peresypkina et al. (2020), this compound demonstrated potential as a retinoprotector in a rat model of retinal ischemia–reperfusion. It prevented ischemic injuries in the fundus and increased retinal microcirculation, indicating its potential in improving retinal health (Peresypkina et al., 2020).

Chemical Transformations and Synthesis

In the field of organic chemistry, Methyl 6-(hydroxymethyl)nicotinate and its derivatives are of interest. For instance, Itokawa et al. (1978) studied radical methylation and hydroxymethylation of nicotine and quinine, highlighting the chemical transformations involving Methyl 6-(hydroxymethyl)nicotinate derivatives (Itokawa et al., 1978). Similarly, Zhou et al. (2008) focused on the synthesis of related compounds, demonstrating the versatility and importance of these compounds in synthetic chemistry (Zhou et al., 2008).

Skin Penetration and Pharmacology

Research by Issachar et al. (1998) and Müller et al. (2003) explored the skin penetration and pharmacological effects of methyl nicotinate, a compound structurally related to Methyl 6-(hydroxymethyl)nicotinate. These studies provide insights into the dermatological applications and the mechanisms through which these compounds interact with human skin (Issachar et al., 1998); (Müller et al., 2003).

Biochemical and Microbial Studies

The biochemical pathways and microbial interactions of nicotinate derivatives, such as those related to Methyl 6-(hydroxymethyl)nicotinate, have been studied by Alhapel et al. (2006) and Tsai et al. (1966). These studies provide a deeper understanding of the metabolic pathways and the role of these compounds in microbial systems (Alhapel et al., 2006); (Tsai et al., 1966).

Anti-Inflammatory and Anti-Bacterial Properties

A study by Adamiec et al. (2006) investigated the anti-inflammatory and anti-bacterial properties of 1-methyl-N'-(hydroxymethyl)nicotinamide, a derivative of Methyl 6-(hydroxymethyl)nicotinate. This research highlights the potential medical applications of such compounds (Adamiec et al., 2006).

Dermal Pharmacokinetics and Therapeutics

Reinberg et al. (1995) studied the skin penetration kinetics of methyl nicotinate, providing valuable insights into its dermal pharmacokinetics, which are relevant for therapeutic applications (Reinberg et al., 1995).

Metabolic and Epigenetic Effects

Li et al. (2013) explored the metabolic and epigenetic changes induced by nicotinamide supplementation in rats, offering insights into the broader physiological impacts of nicotinate derivatives (Li et al., 2013).

Cosmetics and Food Processing

The study by Lin et al. (2012) on the tyrosinase inhibitory and antioxidant activities of nicotinic acid derivatives, including Methyl 6-(hydroxymethyl)nicotinate, demonstrates potential applications in cosmetics and food processing (Lin et al., 2012).

Mécanisme D'action

Target of Action

Methyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to niacin, it may interact with similar targets, such as enzymes involved in lipid metabolism .

Mode of Action

It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that the compound may have a localized effect, potentially causing vasodilation in the area of application .

Biochemical Pathways

Given its structural similarity to niacin, it might influence pathways related to lipid metabolism

Pharmacokinetics

Its molecular weight of 16716 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Its potential to promote the release of prostaglandin d2 suggests it may cause local vasodilation , which could lead to increased blood flow and potentially alleviate symptoms of inflammation or pain .

Action Environment

The action, efficacy, and stability of Methyl 6-(hydroxymethyl)nicotinate may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature in an inert atmosphere , suggesting that exposure to oxygen or extreme temperatures could affect its stability

Safety and Hazards

Propriétés

IUPAC Name |

methyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLONHSXRWCCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355022 | |

| Record name | methyl 6-(hydroxymethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(hydroxymethyl)nicotinate | |

CAS RN |

56026-36-9 | |

| Record name | methyl 6-(hydroxymethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-(Hydroxymethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

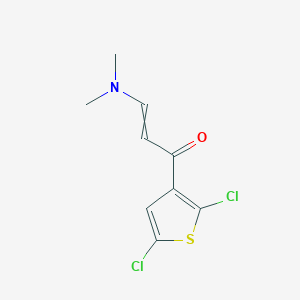

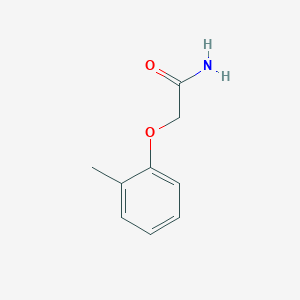

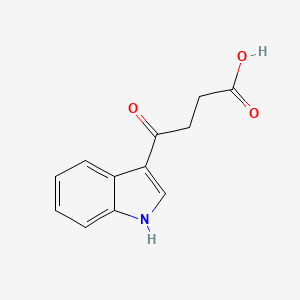

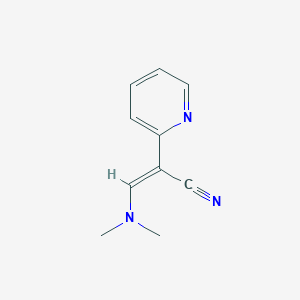

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)